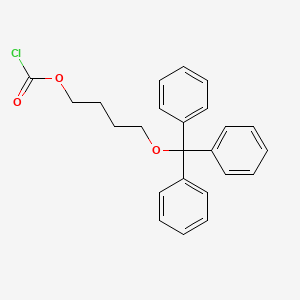
4-(Triphenylmethoxy)butyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triphenylmethoxy)butyl carbonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a triphenylmethoxy group attached to a butyl chain, which is further linked to a carbonochloridate group
Vorbereitungsmethoden
The synthesis of 4-(Triphenylmethoxy)butyl carbonochloridate typically involves the reaction of 4-(triphenylmethoxy)butanol with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition or side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(Triphenylmethoxy)butyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding carbamates or carbonates.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(triphenylmethoxy)butanol and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Triphenylmethoxy)butyl carbonochloridate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials, particularly where specific reactivity is required.
Wirkmechanismus
The mechanism of action of 4-(Triphenylmethoxy)butyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of carbamates or carbonates. This reactivity is facilitated by the electron-withdrawing nature of the triphenylmethoxy group, which stabilizes the transition state during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Triphenylmethoxy)butyl carbonochloridate include:
4-(Triphenylmethoxy)butyl acetate: Similar structure but with an acetate group instead of a carbonochloridate group.
4-(Triphenylmethoxy)butyl bromide: Contains a bromide group, leading to different reactivity and applications.
4-(Triphenylmethoxy)butyl carbonate: Features a carbonate group, which may have different stability and reactivity profiles.
The uniqueness of this compound lies in its specific reactivity due to the carbonochloridate group, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90331-89-8 |
|---|---|
Molekularformel |
C24H23ClO3 |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
4-trityloxybutyl carbonochloridate |
InChI |
InChI=1S/C24H23ClO3/c25-23(26)27-18-10-11-19-28-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 |
InChI-Schlüssel |
WRKQBKGDAYUBHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


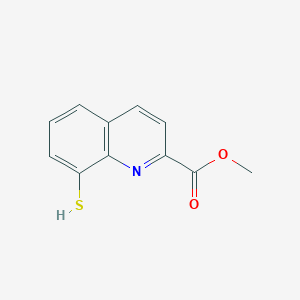

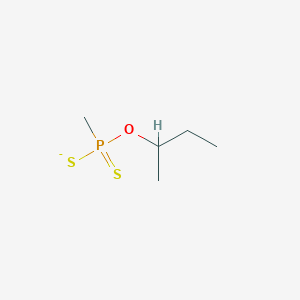




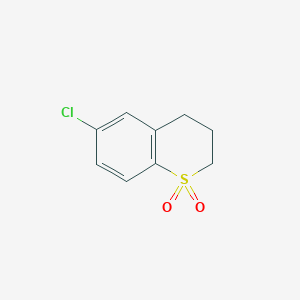
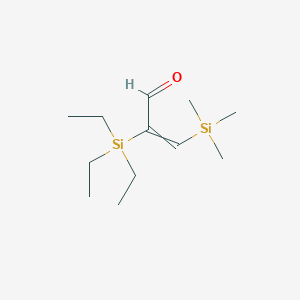
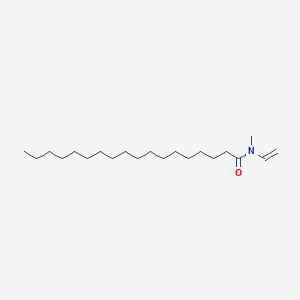

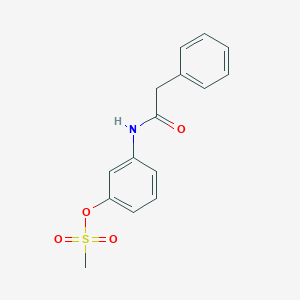

![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
